APS-2-79

KSR2 binding ATPbiotin competition IC50

APS-2-79 hydrochloride (CAS 2002381-31-7) is the only commercially available KSR-dependent MEK antagonist that targets the pseudokinase scaffold rather than catalytic kinase activity. It stabilizes KSR2 in an inactive conformation (IC50=120 nM), allosterically blocking RAF heterodimerization and MEK phosphorylation. Unlike trametinib or selumetinib, it is >80-fold selective for KSR2 over RAF kinases and is inactive against 246 off-target kinases (1 μM). Its synergy with MEK inhibitors in Ras-mutant (but not RAF-mutant) cells makes it essential for adaptive-feedback studies. The structurally related negative control APS-3-77 (KSR2 IC50>1 μM) is available for on-target validation.

Molecular Formula C23H22ClN3O3
Molecular Weight 423.9 g/mol
Cat. No. B605545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAPS-2-79
SynonymsAPS-2-79 HCl;  APS2-79 HCl;  APS 2-79 HCl;  APS-279 HCl;  APS279 HCl;  APS 279 HCl; 
Molecular FormulaC23H22ClN3O3
Molecular Weight423.9 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC.Cl
InChIInChI=1S/C23H21N3O3.ClH/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23;/h4-14H,1-3H3,(H,24,25,26);1H
InChIKeyLIXKSHWZJNNZHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





APS-2-79: KSR-Dependent MEK Antagonist for Ras-MAPK Pathway Modulation


APS-2-79 (CAS: 2002381-25-9 free base; 2002381-31-7 HCl salt) is a first-in-class small molecule antagonist that stabilizes the inactive state of Kinase Suppressor of Ras (KSR), a key scaffold protein in the Ras-MAPK signaling pathway [1]. Unlike conventional ATP-competitive kinase inhibitors, APS-2-79 modulates KSR-dependent MAPK signaling by antagonizing RAF heterodimerization and the conformational changes required for phosphorylation of KSR-bound MEK [2]. The compound demonstrates an IC50 of 120 ± 23 nM against KSR2 in ATPbiotin competition assays and exhibits a structurally characterized binding mode within the KSR2-MEK1 complex [3][4].

Why Generic KSR or MEK Inhibitors Cannot Substitute for APS-2-79


APS-2-79 cannot be simply substituted by generic MEK inhibitors or other KSR-targeting analogs due to its unique mechanism of action and target engagement profile. Conventional MEK inhibitors (e.g., trametinib, selumetinib) directly inhibit MEK enzymatic activity but are often limited by feedback reactivation of MAPK signaling in Ras-mutant contexts [1]. Conversely, structurally similar KSR-binding analogs like APS-3-77 exhibit dramatically reduced target engagement (IC50 > 10,000 nM vs. 120 nM for APS-2-79) despite minimal chemical modification [2]. Furthermore, APS-2-79 demonstrates structural selectivity for KSR over RAF proteins—a distinction not guaranteed among KSR-binding chemotypes—due to specific residue contacts (e.g., Thr802 in KSR2 vs. Gly in RAF) revealed by co-crystal structures [3]. These quantitative and structural differentiators render direct compound interchange scientifically invalid for experiments requiring specific KSR-dependent MAPK antagonism.

Quantitative Evidence Guide for APS-2-79 Differentiation


KSR2 Binding Affinity: APS-2-79 vs. APS-3-77

APS-2-79 demonstrates high-affinity binding to KSR2 in ATPbiotin competition assays, whereas the structurally similar dimethyl analog APS-3-77 shows negligible binding activity [1]. This stark difference highlights the critical role of the biphenyl ether motif in target engagement.

KSR2 binding ATPbiotin competition IC50 structure-activity relationship

Cellular KSR-Dependence: Activity in Wild-Type vs. Mutant KSR

APS-2-79 inhibits KSR-stimulated MEK and ERK phosphorylation in cells expressing wild-type KSR, but this activity is completely abrogated in cells expressing the KSR(A690F) mutant [1]. This confirms that APS-2-79 activity is strictly dependent on functional KSR target engagement.

KSR-dependent signaling mutant validation cellular MAPK inhibition KSR(A690F)

KSR vs. RAF Selectivity: Structural Basis for Target Discrimination

Co-crystal structures reveal specific residues in the APS-2-79 binding pocket that diverge between KSR2 and RAF proteins, providing a structural rationale for observed selectivity [1]. Key differentiating residues include Thr802 in KSR2 (Gly in RAF) and distinct orientations of Phe residues that directly contact the biphenyl ether motif.

KSR selectivity RAF selectivity crystal structure binding pocket

Synergy with MEK Inhibitors: Ras-Mutant vs. RAF-Mutant Cell Lines

APS-2-79 enhances the potency of clinical MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) specifically in Ras-mutant cancer cell lines, as measured by positive Bliss synergy scores [1]. This synergistic effect is not observed in RAF-mutant cell lines, indicating genotype-specific utility.

MEK inhibitor synergy Ras-mutant Bliss score combination therapy

Kinome-Wide Selectivity Profiling: APS-2-79 vs. APS-3-77

Kinome-wide profiling at 1 μM against 246 kinases reveals partially overlapping but distinct inhibitory profiles for APS-2-79 and APS-3-77 [1]. While both compounds inhibit certain kinases (e.g., YES1, ERBB4, FGR) similarly, others show variable sensitivity (e.g., CSK, HCK, MERTK), indicating that structural modifications alter selectivity.

kinome profiling selectivity off-target 246 kinases

Differential Effects on BRAF(V600E)-Driven MAPK Activation

Unlike the RAF inhibitor dabrafenib, APS-2-79 does not affect BRAF(V600E)-induced MAPK activation in cells [1]. This demonstrates that APS-2-79 does not directly inhibit RAF-driven signaling, reinforcing its KSR-dependent mechanism.

BRAF V600E MAPK activation dabrafenib cellular assay

Optimal Research Applications for APS-2-79 Based on Verified Evidence


KSR-Dependent MAPK Signaling Studies Requiring On-Target Validation

APS-2-79 is the compound of choice for experiments requiring genetically validated KSR target engagement. Its complete loss of activity in cells expressing the KSR(A690F) mutant [1] enables researchers to distinguish on-target KSR effects from off-target artifacts. This is essential for studies investigating KSR scaffolding function or validating KSR as a therapeutic target in Ras-driven cancers.

Combination Therapy Research in Ras-Mutant Cancer Models

For researchers investigating MEK inhibitor resistance mechanisms or combination strategies in Ras-mutant cancers, APS-2-79 provides a genotype-specific tool. Its demonstrated synergy with clinical MEK inhibitors (trametinib, binimetinib, PD0325901, AZD6244) across multiple Ras-mutant cell lines, but not RAF-mutant lines [1], supports its use in preclinical studies of Ras-driven malignancies such as colorectal (HCT116), lung (A549, CALU-6), and melanoma (SK-MEL-2).

Structural Biology of Pseudokinase-Small Molecule Interactions

APS-2-79 serves as a well-characterized chemical probe for structural studies of KSR pseudokinase domains. The availability of high-resolution co-crystal structures with the KSR2-MEK1 complex [1] makes it a reference compound for understanding how small molecules stabilize inactive pseudokinase conformations—a paradigm distinct from traditional ATP-competitive kinase inhibition.

Negative Control Experiments Differentiating RAF from KSR Inhibition

Given that APS-2-79 does not inhibit BRAF(V600E)-driven MAPK activation, unlike direct RAF inhibitors such as dabrafenib [1], it is an appropriate tool for experiments designed to discriminate between KSR-dependent and RAF-dependent signaling outputs. This application is particularly relevant in pathway dissection studies where orthogonal validation of mechanism is required.

Technical Documentation Hub

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